molecular formula C12H20N4O B2387807 1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one CAS No. 2210049-28-6

1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one

Cat. No. B2387807
CAS RN: 2210049-28-6
M. Wt: 236.319
InChI Key: QNPXVCHFCVZXIO-UHFFFAOYSA-N
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Description

“1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reconsidered the synthesis of key intermediates in the preparation of zolazepam .


Chemical Reactions Analysis

Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated antibacterial and antimycobacterial potential. Researchers have synthesized compounds with imidazole moieties and evaluated their efficacy against bacterial strains. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and found that certain derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis .

Ulcerogenic Activity

Imidazole-based drugs, including omeprazole and pantoprazole, are commonly used as antiulcer medications. Their mechanism involves inhibiting gastric acid secretion, which helps manage peptic ulcers.

Future Directions

The future directions for research on pyrazole derivatives include the development of new drugs that overcome antimicrobial resistance problems . Pyrazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties .

properties

IUPAC Name

1-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-12(8-14(3)13-10)9-15-4-6-16(7-5-15)11(2)17/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPXVCHFCVZXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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